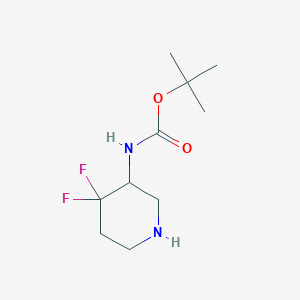

3-(Boc-amino)-4,4-difluoropiperidine

Description

BenchChem offers high-quality 3-(Boc-amino)-4,4-difluoropiperidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(Boc-amino)-4,4-difluoropiperidine including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

tert-butyl N-(4,4-difluoropiperidin-3-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18F2N2O2/c1-9(2,3)16-8(15)14-7-6-13-5-4-10(7,11)12/h7,13H,4-6H2,1-3H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQJOHBZTOIMHCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CNCCC1(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18F2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to 3-(Boc-amino)-4,4-difluoropiperidine (CAS 1052713-53-7): A Key Building Block in Modern Drug Discovery

Section 1: Introduction and Strategic Importance

In the landscape of modern medicinal chemistry, the pursuit of novel molecular entities with enhanced therapeutic profiles is paramount. 3-(tert-butoxycarbonyl-amino)-4,4-difluoropiperidine, identified by its CAS number 1052713-53-7, represents a strategically designed building block that embodies two powerful concepts in drug design: the structural significance of the piperidine ring and the transformative physicochemical effects of gem-difluorination.

The piperidine scaffold is a ubiquitous heterocyclic motif found in a vast array of pharmaceuticals, prized for its ability to provide a three-dimensional framework crucial for interacting with biological targets.[1] Concurrently, the incorporation of fluorine into drug candidates has become a cornerstone of contemporary drug design.[2][3] The introduction of a gem-difluoro group at the 4-position of the piperidine ring, as in this molecule, is not a trivial modification. It imparts a range of beneficial properties, including:

-

Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to oxidative metabolism by cytochrome P450 enzymes, which can significantly increase a drug's half-life.[1][4]

-

Modulation of Physicochemical Properties: Fluorination can profoundly alter a molecule's lipophilicity, pKa, and conformational preferences.[1][3] These adjustments are critical for optimizing a drug's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its binding affinity to the target protein.[5][6]

-

Controlled Basicity: The electron-withdrawing nature of the fluorine atoms lowers the basicity of the piperidine nitrogen. This modulation can be crucial for minimizing off-target effects, such as interactions with the hERG channel, thereby reducing the risk of cardiotoxicity.

Furthermore, the amine at the 3-position is protected by a tert-butoxycarbonyl (Boc) group. The Boc group is an acid-labile protecting group that is stable under a wide range of reaction conditions, yet can be cleanly removed to unmask the amine for further synthetic elaboration. This feature makes 3-(Boc-amino)-4,4-difluoropiperidine a versatile and highly valuable intermediate for constructing complex molecular architectures.

Caption: Core components of 3-(Boc-amino)-4,4-difluoropiperidine.

Section 2: Physicochemical and Spectroscopic Profile

A clear understanding of a compound's physical and chemical properties is essential for its effective use in synthesis and research.

Physicochemical Data

| Property | Value | Source |

| CAS Number | 1052713-53-7 | N/A |

| Molecular Formula | C₁₀H₁₈F₂N₂O₂ | N/A |

| Molecular Weight | 236.26 g/mol | N/A |

| Predicted Boiling Point | 308.6 ± 42.0 °C | N/A |

| Predicted Density | 1.14 ± 0.1 g/cm³ | N/A |

| Appearance | White to off-white solid | N/A |

Analytical Characterization

To confirm the identity and purity of 3-(Boc-amino)-4,4-difluoropiperidine, a suite of standard analytical techniques is employed. The expected spectroscopic data would include:

-

¹H NMR: The proton NMR spectrum would show characteristic signals for the tert-butyl protons (a singlet at ~1.4 ppm), as well as complex multiplets for the diastereotopic protons on the piperidine ring. The N-H proton of the carbamate would appear as a broad signal.

-

¹³C NMR: The carbon spectrum is highly informative, showing the quaternary carbon of the Boc group (~80 ppm), the carbonyl carbon (~155 ppm), and carbons of the piperidine ring.[7] The carbon atom bearing the two fluorine atoms (C4) would appear as a triplet due to C-F coupling.

-

¹⁹F NMR: The fluorine NMR would provide a clear diagnostic signal confirming the presence of the gem-difluoro group.

-

Mass Spectrometry (MS): Techniques such as ESI-MS would be used to confirm the molecular weight, typically observing the [M+H]⁺ ion at m/z 237.2.

Section 3: Synthetic Strategies

The synthesis of fluorinated piperidines requires careful strategic planning. While multiple routes can be envisioned, a common approach involves the construction of a suitable piperidine precursor followed by fluorination and functional group manipulation. The use of pre-fluorinated building blocks is also a viable and increasingly common strategy.[2]

Caption: A generalized workflow for the synthesis of the target compound.

Exemplary Protocol: Boc Protection of 3-amino-4,4-difluoropiperidine

This protocol describes the final step in a potential synthesis, where the amine is protected. This is a crucial step that renders the molecule stable for storage and ready for use as a building block where the piperidine nitrogen is the intended site of reaction.

Disclaimer: This protocol is a representative procedure based on established chemical principles for Boc protection.[8] Researchers should conduct their own optimization and safety assessment.

Materials:

-

3-amino-4,4-difluoropiperidine (or its salt)

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Triethylamine (Et₃N) or another suitable non-nucleophilic base

-

Dichloromethane (DCM) or other suitable aprotic solvent

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-amino-4,4-difluoropiperidine (1.0 eq) in dichloromethane. If starting from a hydrochloride salt, use approximately 2.2 equivalents of triethylamine. If starting from the free base, 1.1 equivalents of triethylamine is sufficient.

-

Cooling: Cool the stirred solution to 0 °C using an ice-water bath. This is critical to moderate the exothermic reaction and minimize the formation of potential di-Boc byproducts.[8]

-

Reagent Addition: Slowly add a solution of di-tert-butyl dicarbonate (1.05 eq) in dichloromethane dropwise to the cooled reaction mixture over 15-20 minutes.

-

Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 4-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

-

Quenching and Workup: Upon completion, carefully quench the reaction by adding water. Transfer the mixture to a separatory funnel.

-

Extraction: Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution, followed by brine. The aqueous washes help remove unreacted reagents and salts.

-

Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product can be purified by flash column chromatography on silica gel to yield the pure 3-(Boc-amino)-4,4-difluoropiperidine.

Section 4: Applications in Medicinal Chemistry

The true value of 3-(Boc-amino)-4,4-difluoropiperidine lies in its utility as a versatile scaffold for building more complex, biologically active molecules. The Boc-protected amine and the secondary amine of the piperidine ring are orthogonal synthetic handles that can be addressed selectively.

Key Synthetic Transformations:

-

N-Boc Deprotection: The Boc group is readily removed under acidic conditions (e.g., trifluoroacetic acid (TFA) in DCM, or HCl in dioxane), revealing the primary amine at the 3-position. This newly freed amine can then participate in a wide range of coupling reactions, such as amide bond formation, reductive amination, or urea formation.

-

N-Alkylation/Arylation of Piperidine: The piperidine nitrogen can be functionalized via reactions like N-alkylation, N-arylation (e.g., Buchwald-Hartwig amination), or acylation, typically before the Boc group is removed.

This dual functionality allows for the systematic exploration of the chemical space around the fluorinated piperidine core, a key activity in structure-activity relationship (SAR) studies.[9]

Case Study: Dopamine D4 Receptor Antagonists Research into novel antagonists for the Dopamine D4 receptor, a target for neurological disorders, has utilized the 4,4-difluoropiperidine scaffold.[10] This framework has been shown to be a viable scaffold for achieving high binding affinity and selectivity for the D4 receptor.[10] Molecules like 3-(Boc-amino)-4,4-difluoropiperidine serve as ideal starting points for synthesizing libraries of compounds to probe these interactions. The piperidine nitrogen can be elaborated with various aryl or benzyl groups, while the deprotected 3-amino group can be functionalized to interact with other pockets of the receptor binding site.

Caption: Synthetic utility showing orthogonal deprotection and functionalization pathways.

Section 5: Conclusion

3-(Boc-amino)-4,4-difluoropiperidine (CAS 1052713-53-7) is more than just a chemical intermediate; it is a product of rational design that provides a robust solution to common challenges in drug discovery. By combining a metabolically stable, conformationally influenced gem-difluoropiperidine core with a versatile and orthogonally protected amino group, it offers researchers an efficient pathway to novel chemical entities. Its application in developing selective receptor modulators underscores its importance as a high-value building block for creating the next generation of therapeutics.

References

- 1. nbinno.com [nbinno.com]

- 2. tandfonline.com [tandfonline.com]

- 3. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. nbinno.com [nbinno.com]

- 5. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. benchchem.com [benchchem.com]

- 9. chemimpex.com [chemimpex.com]

- 10. Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Strategic Value of Fluorinated Piperidines in Modern Drug Discovery

An In-Depth Technical Guide to the Synthesis of tert-butyl (4,4-difluoropiperidin-3-yl)carbamate

For Researchers, Scientists, and Drug Development Professionals

The piperidine ring is a cornerstone of medicinal chemistry, appearing in a vast array of pharmaceuticals due to its favorable physicochemical properties and its ability to serve as a versatile scaffold for interacting with biological targets.[1] In recent years, the strategic incorporation of fluorine atoms into these scaffolds has emerged as a powerful tool for modulating molecular properties such as metabolic stability, lipophilicity, and basicity (pKa).[1][2] The introduction of a gem-difluoro group, particularly at the 4-position of the piperidine ring, can have profound effects on the molecule's conformational preferences and electronic properties, often leading to enhanced binding affinity, improved pharmacokinetic profiles, and reduced off-target effects.[3]

This guide provides a detailed, scientifically-grounded overview of a robust synthetic route to tert-butyl (4,4-difluoropiperidin-3-yl)carbamate, a valuable building block for the synthesis of novel therapeutics. The narrative will delve into the causality behind experimental choices, ensuring that the described protocols are not merely a series of steps, but a self-validating system rooted in established chemical principles.

Synthetic Strategy: A Multi-Step Approach from a Commercially Available Precursor

The synthesis of tert-butyl (4,4-difluoropiperidin-3-yl)carbamate is most effectively approached through a multi-step sequence starting from the readily available N-Boc-4-piperidone. The overall strategy involves the introduction of an amino group at the 3-position, followed by gem-difluorination at the 4-position, and concluding with the protection of the newly introduced amino group.

Caption: Synthetic workflow for tert-butyl (4,4-difluoropiperidin-3-yl)carbamate.

Detailed Experimental Protocols

Part 1: Synthesis of tert-butyl 3-amino-4-oxopiperidine-1-carboxylate

The initial step involves the α-amination of N-Boc-4-piperidone. This is achieved by forming the enolate with a strong, non-nucleophilic base, followed by reaction with an electrophilic nitrogen source.

Protocol:

-

To a solution of N-Boc-4-piperidone (1.0 eq) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere, add lithium hexamethyldisilazide (LHMDS) (1.1 eq, 1.0 M solution in THF) dropwise.

-

Stir the resulting solution at -78 °C for 1 hour to ensure complete enolate formation.

-

In a separate flask, dissolve 2-nosyloxyethanamine (NsONH2) (1.2 eq) in anhydrous THF.

-

Add the solution of NsONH2 to the enolate solution at -78 °C.

-

Allow the reaction mixture to slowly warm to room temperature and stir for 12 hours.

-

Quench the reaction with saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (silica gel, gradient elution with ethyl acetate in hexanes) to yield tert-butyl 3-amino-4-oxopiperidine-1-carboxylate.

Rationale: The use of LHMDS as a base is crucial for the regioselective deprotonation at the α-carbon, forming the kinetic enolate. The low temperature of -78 °C prevents side reactions and ensures the stability of the enolate. NsONH2 serves as a safe and effective electrophilic aminating reagent.

Part 2: Synthesis of tert-butyl 3-amino-4,4-difluoropiperidine-1-carboxylate

The key difluorination step is accomplished using an electrophilic fluorinating agent, such as Selectfluor®.[4][5]

Protocol:

-

Dissolve tert-butyl 3-amino-4-oxopiperidine-1-carboxylate (1.0 eq) in a mixture of acetonitrile and water.

-

Add Selectfluor® (2.5 eq) portion-wise to the solution at room temperature. The reaction is exothermic and may require cooling to maintain the temperature below 40 °C.

-

Stir the reaction mixture at room temperature for 24-48 hours, monitoring the progress by LC-MS.

-

Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (silica gel, gradient elution with ethyl acetate in hexanes) to afford tert-butyl 3-amino-4,4-difluoropiperidine-1-carboxylate.

Rationale: Selectfluor® is a stable, crystalline, and relatively safe source of electrophilic fluorine.[6] The reaction proceeds via the enol form of the ketone, which attacks the electrophilic fluorine. The use of excess Selectfluor® ensures the difluorination of the α-carbon. The mechanism of electrophilic fluorination is complex and still a subject of some debate, but it is generally accepted to involve either an SN2 or a single-electron transfer (SET) pathway.[5]

Part 3: Synthesis of tert-butyl (4,4-difluoropiperidin-3-yl)carbamate

The final step is the protection of the 3-amino group with a tert-butoxycarbonyl (Boc) group.

Protocol:

-

Dissolve tert-butyl 3-amino-4,4-difluoropiperidine-1-carboxylate (1.0 eq) in dichloromethane (DCM).

-

Add triethylamine (1.5 eq) to the solution, followed by di-tert-butyl dicarbonate ((Boc)2O) (1.2 eq).

-

Stir the reaction mixture at room temperature for 4-6 hours.

-

Wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the final product, tert-butyl (4,4-difluoropiperidin-3-yl)carbamate.

Rationale: The Boc group is a widely used protecting group for amines due to its stability under a variety of reaction conditions and its ease of removal under acidic conditions. Triethylamine is used as a base to neutralize the acid generated during the reaction.

Data Summary

| Step | Product | Starting Material | Key Reagents | Typical Yield |

| 1 | tert-butyl 3-amino-4-oxopiperidine-1-carboxylate | N-Boc-4-piperidone | LHMDS, NsONH2 | 60-70% |

| 2 | tert-butyl 3-amino-4,4-difluoropiperidine-1-carboxylate | tert-butyl 3-amino-4-oxopiperidine-1-carboxylate | Selectfluor® | 50-65% |

| 3 | tert-butyl (4,4-difluoropiperidin-3-yl)carbamate | tert-butyl 3-amino-4,4-difluoropiperidine-1-carboxylate | (Boc)2O, Et3N | >90% |

Conclusion

The synthesis of tert-butyl (4,4-difluoropiperidin-3-yl)carbamate presented herein is a reliable and scalable route that utilizes well-established synthetic methodologies. The strategic application of electrophilic amination and fluorination allows for the efficient construction of this valuable fluorinated building block. The insights provided into the rationale behind the experimental choices should empower researchers to adapt and optimize these protocols for their specific drug discovery programs. The continued development of novel fluorinated scaffolds like the one described will undoubtedly play a crucial role in the advancement of modern medicinal chemistry.

References

-

Selectfluor and Its Analogs' Electrophilic Fluorination for Preparing Alkyl Fluorides | Request PDF - ResearchGate. Available at: [Link]

-

Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations - Scientific Update - UK. Available at: [Link]

-

Synthesis of aminomethylated 4-fluoropiperidines and 3-fluoropyrrolidines - PubMed. Available at: [Link]

-

Facile synthesis of 3-amino substituted piperidines from L-glutamic acid - Open Research@CSIR-NIScPR. Available at: [Link]

-

Electrophilic fluorination - Wikipedia. Available at: [Link]

-

Cas 73874-95-0,4-N-BOC-Aminopiperidine - LookChem. Available at: [Link]

-

Electrophilic Fluorination-Nucleophilic Addition Reaction Mediated by Selectfluor: Mechanistic Studies and New Applications - PubMed. Available at: [Link]

- WO2013127913A1 - 4,4-difluoro-piperidine-compounds - Google Patents.

-

Enantioselective synthesis of cis-3-fluoropiperidin-4-ol, a building block for medicinal chemistry - PubMed. Available at: [Link]

-

Enantioselective Pd-Catalysed Nucleophilic C(sp3)–H (Radio)fluorination - PMC - NIH. Available at: [Link]

-

Preparation of Aryl Fluorides, Part 1: Electrophilic Fluorination - YouTube. Available at: [Link]

-

Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists - PubMed. Available at: [Link]

- WO2007057775A1 - Spiropiperidine derivatives - Google Patents.

-

Synthesis of 5-amino- and 5-hydroxy-3,3-difluoropiperidines† - RSC Publishing. Available at: [Link]

-

ChemInform Abstract: Enantioselective Synthesis and Physicochemical Properties of Libraries of 3-Amino- and 3-Amidofluoropiperidines. | Request PDF - ResearchGate. Available at: [Link]

-

(PDF) Chemoenzymatic Synthesis of tert‐Butyl ((3R, 6R)‐6‐methyl‐piperidin‐3‐yl)carbamate: A Key Intermediate in Orexin Receptor Antagonist and IRAK4 Inhibitor - ResearchGate. Available at: [Link]

-

Synthesis of 5-amino- and 5-hydroxy-3,3-difluoropiperidines - The Royal Society of Chemistry. Available at: [Link]

-

Facile synthesis of 3-amino substituted piperidines from L-glutamic acid - ResearchGate. Available at: [Link]

-

tert-Butyl (6-(3-(3-Fluorophenyl)ureido)hexyl)carbamate - MDPI. Available at: [Link]

-

Design, Synthesis, and Biological Evaluation of 4,4'-Difluorobenzhydrol Carbamates as Selective M 1 Antagonists - MDPI. Available at: [Link]

-

Enzymatic synthesis of fluorinated compounds - PMC - PubMed Central - NIH. Available at: [Link]

- FR2802206A1 - 4-AMINOPIPERIDINE DERIVATIVES AND THEIR USE AS MEDICINAL PRODUCTS - Google Patents.

-

(PDF) Synthesis of Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate - ResearchGate. Available at: [Link]

- US3845062A - 4-hydroxy-piperidine derivatives and their preparation - Google Patents.

- US20100029941A1 - Preparation of (r)-3-aminopiperidine dihydrochloride - Google Patents.

Sources

- 1. scientificupdate.com [scientificupdate.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of 5-amino- and 5-hydroxy-3,3-difluoropiperidines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. Electrophilic fluorination - Wikipedia [en.wikipedia.org]

- 6. alfa-chemistry.com [alfa-chemistry.com]

Spectroscopic data (NMR, IR, MS) of 3-(Boc-amino)-4,4-difluoropiperidine

An In-Depth Technical Guide to the Spectroscopic Characterization of 3-(Boc-amino)-4,4-difluoropiperidine

Prepared by: Gemini, Senior Application Scientist

Introduction

3-(Boc-amino)-4,4-difluoropiperidine is a valuable building block in medicinal chemistry and drug discovery. The incorporation of fluorine atoms can significantly modulate the physicochemical properties of molecules, such as metabolic stability, lipophilicity, and pKa, thereby enhancing their therapeutic potential.[1] The piperidine scaffold is a prevalent motif in numerous pharmaceuticals, and the unique substitution pattern of this compound makes it an attractive component for the synthesis of novel therapeutic agents.[2][3]

Accurate and comprehensive structural elucidation is paramount in the development of new chemical entities. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), are indispensable tools for confirming the identity and purity of synthesized compounds. This guide provides a detailed analysis of the expected spectroscopic data for 3-(Boc-amino)-4,4-difluoropiperidine, offering insights into the interpretation of its characteristic spectral features. The information presented herein is intended for researchers, scientists, and drug development professionals engaged in the synthesis and characterization of fluorinated organic molecules.

Molecular Structure and Key Features

A clear understanding of the molecular structure is fundamental to interpreting its spectroscopic data.

Molecular Structure of 3-(Boc-amino)-4,4-difluoropiperidine

Caption: Chemical structure of 3-(Boc-amino)-4,4-difluoropiperidine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the structural elucidation of organic molecules in solution. For 3-(Boc-amino)-4,4-difluoropiperidine, ¹H, ¹³C, and ¹⁹F NMR are all highly informative. The conformational behavior of fluorinated piperidines can be complex, with factors like charge-dipole interactions and hyperconjugation influencing the preferred conformation.[1][4][5]

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of 3-(Boc-amino)-4,4-difluoropiperidine in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.

-

¹H NMR: Acquire spectra with a standard pulse program. Typical parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

¹³C NMR: Acquire proton-decoupled spectra. A larger number of scans (e.g., 1024 or more) may be necessary due to the lower natural abundance of ¹³C.

-

¹⁹F NMR: Acquire proton-decoupled and/or coupled spectra. A dedicated fluorine probe or a broadband probe tuned to the fluorine frequency is required.

¹H NMR Spectroscopy

The ¹H NMR spectrum will provide information on the number of different types of protons and their connectivity.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| Boc-CH₃ | ~1.45 | s | - |

| Piperidine-H (various) | 2.8 - 4.2 | m | - |

| NH (Boc) | 4.5 - 5.5 | br s | - |

| NH (piperidine) | 1.5 - 2.5 | br s | - |

-

Boc Protons: The nine equivalent protons of the tert-butyl group will appear as a sharp singlet around 1.45 ppm.

-

Piperidine Protons: The protons on the piperidine ring will appear as a series of complex multiplets in the range of 2.8 to 4.2 ppm. The geminal difluorination at the C4 position will significantly influence the chemical shifts of adjacent protons.

-

Amide and Amine Protons: The Boc-NH proton is expected to be a broad singlet, and its chemical shift can be solvent-dependent. The piperidine NH proton will also likely be a broad singlet.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the carbon framework of the molecule.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) |

| Boc-C (CH₃)₃ | ~28.5 | s |

| Piperidine-C H₂ | 40 - 55 | t (for C3 and C5) |

| Piperidine-C H | ~50 | t (due to coupling with adjacent CF₂) |

| Boc-C (CH₃)₃ | ~80.0 | s |

| Piperidine-C F₂ | 115 - 125 | t |

| Boc-C =O | ~155.0 | s |

-

Boc Group Carbons: The quaternary carbon of the tert-butyl group will appear around 80.0 ppm, and the methyl carbons will be at approximately 28.5 ppm.[6] The carbonyl carbon will be significantly downfield, around 155.0 ppm.

-

Piperidine Ring Carbons: The most notable feature will be the C4 carbon bearing the two fluorine atoms, which is expected to appear as a triplet between 115 and 125 ppm due to one-bond C-F coupling. The carbons adjacent to the CF₂ group (C3 and C5) will also exhibit coupling to fluorine, appearing as triplets with smaller coupling constants.

¹⁹F NMR Spectroscopy

¹⁹F NMR is crucial for confirming the presence and environment of the fluorine atoms.

| Fluorine Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity |

| CF ₂ | -95 to -110 | m |

-

The two fluorine atoms are diastereotopic and will likely appear as a complex multiplet in the range of -95 to -110 ppm. The exact chemical shift and multiplicity will depend on the conformation of the piperidine ring and coupling to the adjacent protons.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: For solid samples, a KBr pellet or Attenuated Total Reflectance (ATR) can be used.

-

Instrumentation: Acquire the spectrum using a standard FT-IR spectrometer over the range of 4000-400 cm⁻¹.

| Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity |

| N-H Stretch (Amine) | 3300 - 3500 | Medium |

| N-H Stretch (Amide) | 3200 - 3400 | Medium |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium-Strong |

| C=O Stretch (Carbamate) | 1680 - 1720 | Strong |

| N-H Bend (Amide II) | 1510 - 1550 | Medium |

| C-F Stretch | 1000 - 1200 | Strong |

-

N-H Stretching: Look for characteristic N-H stretching bands for both the secondary amine of the piperidine ring and the amide of the Boc group.

-

C=O Stretching: A strong absorption band in the region of 1680-1720 cm⁻¹ is indicative of the carbonyl group of the Boc protecting group.[7]

-

C-F Stretching: Strong bands in the fingerprint region, typically between 1000 and 1200 cm⁻¹, will be present due to the C-F stretching vibrations.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its structure.

Experimental Protocol: Mass Spectrometry

-

Ionization: Electrospray ionization (ESI) is a suitable technique for this polar molecule.

-

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended for accurate mass measurement.

Expected Fragmentation

The molecular ion [M+H]⁺ is expected at m/z 237.14.

Proposed ESI-MS Fragmentation Pathway

Caption: Key fragmentation pathways for 3-(Boc-amino)-4,4-difluoropiperidine in ESI-MS.

-

Loss of Isobutylene: A common fragmentation for Boc-protected amines is the loss of isobutylene (56 Da) to give a carbamic acid intermediate, which may subsequently lose CO₂.

-

Loss of the Boc group: The entire Boc group (100 Da) can be lost to yield the protonated 3-amino-4,4-difluoropiperidine fragment.

Conclusion

The spectroscopic characterization of 3-(Boc-amino)-4,4-difluoropiperidine relies on a combination of NMR, IR, and MS techniques. Each method provides complementary information that, when taken together, allows for unambiguous confirmation of the molecule's structure and purity. The presence of the difluorinated stereocenter and the Boc-protecting group gives rise to characteristic signals in each type of spectrum. This guide provides a comprehensive overview of the expected spectroscopic data and its interpretation, serving as a valuable resource for scientists working with this and related fluorinated compounds. A thorough understanding of these analytical techniques is essential for advancing research and development in medicinal chemistry.

References

-

Nairoukh, Z., Strieth-Kalthoff, F., Bergander, K., & Glorius, F. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Chemistry – A European Journal, 26(28), 6141-6146. [Link]

-

Nairoukh, Z., Strieth-Kalthoff, F., Bergander, K., et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. University of Münster. [Link]

-

Nairoukh, Z., Strieth-Kalthoff, F., Bergander, K., & Glorius, F. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. PubMed. [Link]

-

Spielkamp, N., et al. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ACS Catalysis. [Link]

-

Spielkamp, N., et al. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ResearchGate. [Link]

-

Pesset, B., et al. (2018). Synthesis of 5-amino- and 5-hydroxy-3,3-difluoropiperidines. The Royal Society of Chemistry. [Link]

-

Slocum, S. T., et al. (2024). Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. PubMed Central. [Link]

-

ResearchGate. (n.d.). 19F-NMR spectra for N-Fmoc-protected 3c. [Link]

-

Kumar, R., et al. (2023). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Open Research@CSIR-NIScPR. [Link]

-

PubChem. (n.d.). 4-(N-Boc-amino)piperidine. [Link]

-

PubChem. (n.d.). 3-(Boc-amino)piperidine. [Link]

-

LookChem. (n.d.). Cas 1263180-22-8, 4-(Boc-aMino)-3,3-difluoropiperidine. [Link]

-

ResearchGate. (n.d.). FT-IR spectra of 3-amino-1-propanol (a) and tert-butylN-(3-hydroxypropyl) carbamate (b). [Link]

-

MDPI. (2019). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. [Link]

-

PubChem. (n.d.). tert-Butyl 4-amino-3,3-difluoropiperidine-1-carboxylate. [Link]

-

precisionFDA. (n.d.). 3-(N-BOC-AMINO)PIPERIDINE. [Link]

-

PubChem. (n.d.). 4,4-Difluoropiperidine. [Link]

-

PubChem. (n.d.). 4-Amino-1-Boc-piperidine. [Link]

-

Analyst (RSC Publishing). (2023). 19F NMR enantiodiscrimination and diastereomeric purity determination of amino acids, dipeptides, and amines. [Link]

-

PubChem. (n.d.). 1-Boc-4-benzylidene-3,3-difluoropiperidine. [Link]

Sources

- 1. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. cris.technion.ac.il [cris.technion.ac.il]

- 5. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions [mdpi.com]

- 7. researchgate.net [researchgate.net]

A Technical Guide to the Physicochemical Properties of gem-Difluorinated Piperidines for Drug Discovery

Abstract

The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a compound's physicochemical properties and enhance its drug-like characteristics. Among the various fluorination strategies, the introduction of a gem-difluoro group (CF₂) into the piperidine ring system has garnered significant attention. This guide provides an in-depth technical analysis of the core physicochemical properties of gem-difluorinated piperidines, tailored for researchers, scientists, and drug development professionals. We will explore the nuanced effects of this substitution on basicity (pKa), lipophilicity (logP), conformational behavior, metabolic stability, and hydrogen bond donating capacity, supported by experimental data and mechanistic insights.

Introduction: The Strategic Value of gem-Difluorination in Piperidine Scaffolds

The piperidine motif is a ubiquitous structural feature in a vast number of approved pharmaceuticals, valued for its ability to confer aqueous solubility and provide a three-dimensional vector for substituent placement. However, unsubstituted piperidines can suffer from metabolic liabilities and may not possess optimal physicochemical properties for a given biological target. The introduction of a gem-difluoro group offers a strategic approach to fine-tune these properties. The high electronegativity and steric demand of the CF₂ group can profoundly influence the electronic and conformational landscape of the piperidine ring, leading to improvements in metabolic stability, modulation of basicity, and altered lipophilicity.[1][2] Understanding these effects is paramount for the rational design of novel therapeutics.

The Impact on Basicity (pKa): A Predictable Attenuation

The introduction of a gem-difluoro group has a significant and predictable impact on the basicity of the piperidine nitrogen. The strong electron-withdrawing inductive effect of the two fluorine atoms reduces the electron density on the nitrogen, thereby lowering its ability to accept a proton. This results in a decrease in the pKa value of the protonated amine.

The magnitude of this pKa reduction is dependent on the position of the CF₂ group relative to the nitrogen atom. The closer the gem-difluoro group is to the nitrogen, the more pronounced the effect. For instance, 2,2-difluoropiperidines exhibit a more substantial decrease in pKa compared to 3,3-difluoropiperidines, which in turn are less basic than 4,4-difluoropiperidines. This predictable modulation of pKa is a critical tool for medicinal chemists, as it allows for the fine-tuning of a drug candidate's ionization state at physiological pH (around 7.4), which can significantly impact its absorption, distribution, metabolism, and excretion (ADME) profile.[3][4]

Table 1: Comparative pKa Values of Piperidine and its gem-Difluorinated Analogs

| Compound | pKa of Conjugate Acid | Reference |

| Piperidine | ~11.2 | General Value |

| 3,3-Difluoropiperidine | ~9.4 | [3] |

| 4,4-Difluoropiperidine | ~10.5 | Calculated Estimate |

Note: The pKa values can vary depending on the experimental conditions and the presence of other substituents.

Experimental Protocol: pKa Determination by Potentiometric Titration

A standard and reliable method for determining the pKa of amines is potentiometric titration.

Methodology:

-

Sample Preparation: Accurately weigh approximately 1-5 mg of the gem-difluorinated piperidine derivative and dissolve it in a known volume of deionized water or a suitable co-solvent if solubility is limited.

-

Titration Setup: Use a calibrated pH meter with a suitable electrode. The titrant is a standardized solution of a strong acid (e.g., 0.1 M HCl).

-

Titration Procedure:

-

Place the sample solution in a beaker with a magnetic stirrer.

-

Immerse the pH electrode in the solution.

-

Add the titrant in small, precise increments.

-

Record the pH value after each addition, allowing the reading to stabilize.

-

-

Data Analysis:

-

Plot the pH values against the volume of titrant added to generate a titration curve.

-

The pKa is the pH at the half-equivalence point, where half of the amine has been protonated. This can be determined from the inflection point of the first derivative of the titration curve.

-

Below is a Graphviz diagram illustrating the workflow for pKa determination.

Sources

An In-depth Technical Guide to the Predicted Crystal Structure and Conformational Analysis of 3-(Boc-amino)-4,4-difluoropiperidine

A Note on Data Availability: As of the latest literature search, a definitive single-crystal X-ray structure for 3-(Boc-amino)-4,4-difluoropiperidine has not been publicly reported. This guide has been constructed by leveraging crystallographic data from the closely related, non-fluorinated analogue, (S)-tert-butyl (piperidin-3-yl)carbamate, and integrating established principles of fluorine conformational effects in piperidine rings from peer-reviewed literature. This approach provides a robust, scientifically-grounded framework for understanding the likely solid-state structure of the title compound.

Part 1: The Strategic Role of Fluorinated Piperidines in Medicinal Chemistry

The piperidine ring is a privileged scaffold in drug discovery, appearing in numerous approved pharmaceuticals. Its three-dimensional, chair-like conformation allows for precise spatial orientation of substituents, which is critical for molecular recognition at biological targets. The introduction of fluorine atoms onto this scaffold offers a powerful tool for medicinal chemists to fine-tune a molecule's physicochemical and pharmacokinetic properties.[1]

Gem-difluorination at the 4-position, as in the title compound, is particularly strategic. The strong electron-withdrawing nature of the two fluorine atoms can significantly lower the basicity (pKa) of the piperidine nitrogen. This modulation is crucial for optimizing properties such as solubility, membrane permeability, and off-target activity, for instance, reducing affinity for the hERG channel, which is associated with cardiac toxicity. Furthermore, the C-F bond can enhance metabolic stability by blocking potential sites of oxidation.[2] Understanding the precise conformational preferences and intermolecular interactions dictated by this fluorination is therefore of paramount importance for rational drug design.

Part 2: Synthesis and Crystallization Strategies

General Synthesis of 3-Amino-4,4-difluoropiperidine Scaffolds

The synthesis of fluorinated piperidines has historically been challenging. Modern methods often rely on the dearomatization-hydrogenation of fluorinated pyridine precursors. This approach allows for the stereocontrolled installation of fluorine and other substituents.

A general workflow for obtaining the target compound would likely involve the synthesis of a suitable 3-amino-4,4-difluoropyridine intermediate, followed by N-protection of the amino group with a tert-butoxycarbonyl (Boc) group, and subsequent reduction of the pyridine ring.

Caption: Generalized synthetic workflow for 3-(Boc-amino)-4,4-difluoropiperidine.

Experimental Protocol: Crystallization

Obtaining X-ray quality single crystals is a critical step that is often empirical. A self-validating protocol would involve screening a matrix of conditions.

Objective: To grow single crystals of 3-(Boc-amino)-4,4-difluoropiperidine suitable for X-ray diffraction.

Materials:

-

Purified 3-(Boc-amino)-4,4-difluoropiperidine (≥98% purity)

-

Solvent Panel A (Volatile): Dichloromethane, Ethyl Acetate, Acetone, Methanol

-

Solvent Panel B (Less Volatile/Anti-solvent): Hexanes, Diethyl Ether, Isopropanol, Toluene

-

Small (1-2 mL) glass vials

Methodology:

-

Solubility Assessment: Begin by assessing the solubility of the compound in various solvents from Panel A to find a solvent in which it is sparingly soluble at room temperature but readily soluble upon gentle warming.

-

Slow Evaporation:

-

Prepare a nearly saturated solution of the compound in a suitable solvent from Panel A in a clean vial.

-

Loosely cap the vial (e.g., with perforated parafilm) to allow for slow evaporation of the solvent.

-

Store the vial in a vibration-free environment and observe for crystal growth over several days to weeks.

-

-

Vapor Diffusion (Anti-solvent):

-

Prepare a concentrated solution of the compound in a minimal amount of a "good" solvent (from Panel A).

-

Place this vial, uncapped, inside a larger, sealed jar containing a volume of an "anti-solvent" (from Panel B) in which the compound is insoluble.

-

The anti-solvent vapor will slowly diffuse into the compound's solution, reducing its solubility and promoting crystallization.

-

-

Crystal Harvesting: Once suitable crystals have formed, carefully remove them from the mother liquor using a nylon loop and immediately cool them in a stream of cold nitrogen gas to prevent solvent loss.

Part 3: Structural Analysis of an Archetype: (S)-tert-butyl (piperidin-3-yl)carbamate

To establish a baseline for the piperidine ring's conformation, we will analyze the crystal structure of the non-fluorinated parent compound. The key structural features of this analogue provide a foundation for predicting the influence of the gem-difluoro group.

Molecular Conformation

In its crystalline state, the piperidine ring of (S)-tert-butyl (piperidin-3-yl)carbamate adopts a stable chair conformation . This is the lowest energy conformation for six-membered saturated heterocycles. The Boc-amino substituent is observed to occupy an equatorial position. This orientation is sterically favored, as it minimizes 1,3-diaxial interactions with the axial hydrogens on the ring.

Caption: Predicted key interactions in the crystal lattice.

Intermolecular Interactions

The crystal packing is dominated by hydrogen bonding. The secondary amine of the Boc-amino group (N-H) acts as a hydrogen bond donor, while the carbonyl oxygen of the Boc group on an adjacent molecule acts as a hydrogen bond acceptor. This results in the formation of infinite chains or networks, which are a common feature in the crystal structures of amides and carbamates.

Part 4: Predicted Structural Impact of 4,4-Difluorination

The introduction of a gem-difluoro group at the C4 position is not expected to alter the fundamental chair conformation of the piperidine ring. However, it will have profound electronic and subtle steric effects that influence both intra- and intermolecular interactions.

Key Predicted Features:

-

Ring Conformation: The piperidine ring will almost certainly adopt a chair conformation .

-

Substituent Position: The 3-(Boc-amino) group is expected to remain in the sterically preferred equatorial position .

-

Influence of Fluorine:

-

Gauche Effect: The electronegative fluorine atoms will influence the electron distribution around the ring. There may be stabilizing gauche interactions between the C-F bonds and the C-N bond of the ring.

-

Dipole Interactions: The strong dipole of the C-F bonds can lead to specific intermolecular interactions. While C-F bonds are generally weak hydrogen bond acceptors, they can participate in C-H···F interactions, which may influence the crystal packing.

-

Axial Fluorine Preference: In protonated piperidinium salts, an axial orientation of fluorine can be favored due to a stabilizing charge-dipole interaction between the axial C-F bond and the adjacent axial N-H+ bond.[1] While the title compound is not a salt, this underlying principle highlights the powerful stereoelectronic effects of fluorine.

-

Predicted Crystallographic Data

While precise unit cell parameters cannot be known without experimental data, we can summarize the expected key structural information in a table format.

| Parameter | Predicted Value/Observation | Rationale |

| Crystal System | Likely Monoclinic or Orthorhombic | Common for organic molecules of this type. |

| Space Group | Likely a centrosymmetric group (e.g., P2₁/c) if racemic, or non-centrosymmetric if chiral. | Based on common packing efficiencies for organic molecules. |

| Piperidine Conformation | Chair | Lowest energy conformation for a six-membered ring. |

| 3-(Boc-amino) Orientation | Equatorial | Minimizes steric hindrance (1,3-diaxial interactions). |

| Key Intermolecular Interaction | N-H···O=C Hydrogen Bonding | The strong hydrogen bond donor (amide N-H) and acceptor (carbonyl O) will dominate crystal packing. |

| Potential Minor Interactions | C-H···F interactions | Weak interactions may contribute to the overall packing arrangement. |

Part 5: Implications for Drug Development

The structural insights gained from this analysis are directly applicable to the drug development process.

-

Structure-Activity Relationship (SAR): A confirmed equatorial position of the Boc-amino group (and by extension, any substituent at C3) provides a clear 3D vector for SAR studies. Chemists can design modifications knowing their likely orientation relative to the core scaffold.

-

Conformational Rigidity: The gem-difluoro substitution can increase the barrier to ring inversion, leading to a more conformationally restricted molecule. This pre-organization can reduce the entropic penalty upon binding to a target protein, potentially increasing binding affinity.

-

Physicochemical Properties: As discussed, the electron-withdrawing fluorine atoms lower the pKa of the piperidine nitrogen. This predicted effect can be confirmed experimentally and used to optimize ADME (Absorption, Distribution, Metabolism, and Excretion) properties. For example, a lower pKa can reduce lysosomal trapping and improve oral bioavailability.

-

Crystal Engineering: Knowledge of the dominant N-H···O hydrogen bonding motif allows for a rational approach to crystal engineering. By modifying substituents, it may be possible to favor different crystal packing arrangements (polymorphs) with improved properties, such as stability or solubility.

Part 6: Conclusion

While awaiting experimental determination, a detailed and scientifically rigorous model for the crystal structure of 3-(Boc-amino)-4,4-difluoropiperidine can be confidently predicted. The molecule is expected to exhibit a chair-form piperidine ring with an equatorial 3-(Boc-amino) substituent. The crystal packing will likely be driven by robust N-H···O=C hydrogen bonds, a motif established by its non-fluorinated analogue. The key impact of the 4,4-difluoro substitution lies in its profound electronic influence, which modulates the pKa of the heterocycle and introduces the potential for weaker C-H···F interactions, thereby providing a critical tool for fine-tuning the properties of this valuable scaffold for drug discovery.

References

-

PubChem. 1-BOC-3-Aminopiperidine. [Link]

-

PubChem. 3-(Boc-amino)piperidine. [Link]

-

PubChem. 4,4-Difluoropiperidine. [Link]

-

Scientific Update. Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. [Link]

-

ChemRxiv. Synthesis and biological characterization of 4,4-difluoro-3- (phenoxymethyl)piperidine scaffold as dopamine 4 receptor (D4R) ant. [Link]

Sources

Conformational analysis of 4,4-difluoropiperidine systems

An In-Depth Technical Guide to the Conformational Analysis of 4,4-Difluoropiperidine Systems

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The 4,4-difluoropiperidine scaffold has emerged as a privileged motif in modern medicinal chemistry, prized for its ability to modulate key physicochemical properties such as basicity (pKa) and lipophilicity, while enhancing metabolic stability.[1][2] Its utility as a versatile building block is evident in the development of therapeutics targeting a range of neurological and other disorders.[3][4] However, the true potential of this scaffold can only be unlocked through a deep understanding of its conformational behavior. The geminal difluoride substitution at the C4 position introduces profound stereoelectronic effects that govern the three-dimensional structure of the ring, influencing molecular recognition and pharmacological activity. This guide provides a comprehensive exploration of the principles and techniques for the conformational analysis of 4,4-difluoropiperidine systems, integrating experimental and computational methodologies to provide a holistic and actionable framework for researchers.

The Stereoelectronic Landscape of 4,4-Difluoropiperidine

Unlike its non-fluorinated parent, the conformational equilibrium of the 4,4-difluoropiperidine ring is not governed by simple sterics alone. Instead, a complex interplay of subtle, yet powerful, stereoelectronic effects dictates its preferred geometry.[5][6] These effects arise from the unique properties of the fluorine atom: its high electronegativity and the strong, polarized nature of the C-F bond.[7]

The piperidine ring predominantly adopts a chair conformation to minimize torsional and angle strain. For 4,4-difluoropiperidine, this results in two C-F bonds, one oriented axially and one equatorially. The critical conformational questions revolve around the orientation of substituents on the nitrogen atom and other ring positions, and how the gem-difluoro group influences the ring's puckering and inversion.

Diagram 1: Chair Conformations of 4,4-Difluoropiperidine

Caption: Chair conformations showing N-H equatorial and axial isomers.

The Gauche Effect

A key stabilizing interaction in fluorinated systems is the gauche effect, where a gauche conformation (dihedral angle of ~60°) is favored over an anti conformation (~180°).[8] This phenomenon is primarily explained by a stabilizing hyperconjugative interaction.[8][9] In the context of 4,4-difluoropiperidine, this involves the donation of electron density from a C-H or C-C sigma bonding orbital (σ) into an adjacent, anti-periplanar C-F sigma antibonding orbital (σ*).

The most significant of these interactions is the σC-H → σ*C-F hyperconjugation.[9] For this overlap to be maximal, the donor C-H bond and the acceptor C-F bond must be oriented anti-periplanar to each other. This geometric requirement means that the gauche effect can lock specific ring conformations, making the scaffold more rigid and pre-organized for binding to a biological target.[7][10]

The Anomeric Effect and Dipole Minimization

While the classical anomeric effect describes the preference for axial substituents at the C2 position of a heterocycle, related stereoelectronic interactions are at play in 4,4-difluoropiperidine.[11][12] The nitrogen lone pair (nN) can engage in hyperconjugative delocalization into the anti-periplanar σ*C-C orbitals of the ring. Furthermore, electrostatic interactions are critical. The polarized C-F bonds create significant local dipoles. The overall conformation of the molecule will tend to adopt a geometry that minimizes the repulsion between these dipoles and the dipole of the N-substituent bond.[2][5] For instance, in the N-H piperidinium cation, an attractive electrostatic interaction between the N-H⁺ and the partial negative charge on an axial fluorine can favor certain conformations.[13]

The Influence of N-Substitution and Solvent

The conformational equilibrium is exquisitely sensitive to the nature of the substituent on the piperidine nitrogen and the polarity of the solvent.[10][14]

-

N-Substitution: A bulky N-substituent will sterically favor an equatorial position. However, the electronic nature of the substituent also plays a role. Electron-withdrawing groups can alter the energy of the nitrogen's lone pair and influence its hyperconjugative interactions.

-

Protonation State: The protonation state of the nitrogen dramatically alters the stereoelectronic landscape. In the protonated (piperidinium) form, the nitrogen lone pair is no longer a donor, and strong charge-dipole interactions with the C-F bonds become dominant.[13][14]

-

Solvent Polarity: A fascinating and critical aspect is the influence of the solvent. Polar solvents can preferentially stabilize the conformer with the larger overall molecular dipole moment.[2][14] This can lead to a complete inversion of the conformational preference when moving from a nonpolar solvent like chloroform to a polar one like DMSO or water.[14] This provides a powerful, yet often overlooked, tool for conformational control.

An Integrated Framework for Conformational Analysis

A robust analysis relies on the synergy between experimental techniques, which probe the molecule's behavior in solution and solid states, and computational methods, which provide the underlying energetic and electronic rationale.

Diagram 2: Integrated Conformational Analysis Workflow

Caption: Workflow combining experimental and computational methods.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for studying the solution-state conformation and dynamics of 4,4-difluoropiperidine systems. ¹⁹F NMR is particularly insightful due to its high sensitivity and wide chemical shift range.[15]

Protocol: Determining Conformational Equilibrium by NMR

-

Sample Preparation:

-

Dissolve 5-10 mg of the 4,4-difluoropiperidine derivative in 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O).

-

Causality: The choice of solvent is critical as it can directly influence the conformational equilibrium.[14] A solvent series is recommended to probe polarity effects.

-

-

Data Acquisition:

-

Acquire a standard ¹H NMR spectrum to assess sample purity and general structure.

-

Acquire a ¹⁹F NMR spectrum (proton-decoupled). The chemical shifts of the axial and equatorial fluorine atoms can sometimes be resolved.

-

Acquire a ¹H-¹⁹F HSQC (Heteronuclear Single Quantum Coherence) spectrum. This experiment correlates fluorine atoms with directly attached protons, which is not applicable here but is vital for other fluorinated systems. For 4,4-difluoro systems, ¹H-¹⁹F HOESY or long-range HSQC can reveal through-space or long-range coupling information.

-

Crucial Step: Acquire a high-resolution ¹H NMR spectrum (non-decoupled from ¹⁹F) or a ¹H-{¹⁹F} selective decoupling experiment. The key to determining conformation lies in measuring the three-bond H-F coupling constants (³JHF).[10][14]

-

-

Data Analysis & Interpretation:

-

Identify Key Signals: Locate the signals for the protons at C2/C6 and C3/C5.

-

Measure Coupling Constants: Extract the ³JHax-Fax, ³JHax-Feq, ³JHeq-Fax, and ³JHeq-Feq coupling constants.

-

Apply Karplus Relationship: The magnitude of ³JHF is dependent on the dihedral angle (φ) between the H and F atoms.

-

A large coupling (30-45 Hz) is typically observed for an anti-periplanar relationship (φ ≈ 180°), such as ³JHax-Fax.

-

Smaller couplings (5-15 Hz) are observed for gauche relationships (φ ≈ 60°), such as ³JHax-Feq or ³JHeq-Fax.[14]

-

-

Calculate Equilibrium Constant: If two conformers are in fast exchange on the NMR timescale, the observed coupling constant is a weighted average. By estimating the J-values for the pure axial and equatorial conformers (often from computational models or low-temperature experiments), the population of each conformer can be determined.

-

-

Validation:

-

Use 2D NMR experiments like COSY, HSQC, and HMBC to unambiguously assign all proton and carbon signals.

-

Perform Nuclear Overhauser Effect (NOE) experiments (NOESY or ROESY) to find through-space correlations that confirm axial/equatorial assignments (e.g., a strong NOE between two axial protons at C2 and C6).

-

Single-Crystal X-ray Crystallography

X-ray crystallography provides an unambiguous snapshot of the molecule's conformation in the solid state. This data is invaluable for validating computational models and understanding intramolecular interactions.

Protocol: Solid-State Conformational Analysis

-

Crystal Growth:

-

Grow single crystals suitable for diffraction. This is often the most challenging step. Common methods include slow evaporation of a solvent, vapor diffusion, or slow cooling of a saturated solution.

-

Causality: The choice of crystallization solvent can sometimes trap different polymorphs or solvates, potentially revealing different conformations.

-

-

Data Collection and Structure Solution:

-

Mount a suitable crystal on a diffractometer.

-

Collect diffraction data, typically at a low temperature (e.g., 100 K) to minimize thermal motion.

-

Process the data and solve the crystal structure using standard crystallographic software (e.g., SHELX, Olex2).

-

-

Interpretation:

-

Confirm Conformation: Directly visualize the chair conformation and the axial/equatorial positions of all substituents.

-

Measure Geometric Parameters: Obtain high-precision measurements of bond lengths, bond angles, and torsion (dihedral) angles. These can be directly compared to the output of computational models.

-

Analyze Intermolecular Interactions: Examine the crystal packing to identify hydrogen bonds or other non-covalent interactions that may stabilize the observed conformation in the solid state.

-

Computational Chemistry Workflow

Computational modeling is essential for calculating the relative energies of different conformers and for dissecting the specific stereoelectronic interactions that stabilize them. Density Functional Theory (DFT) is the workhorse method for this analysis.

Diagram 3: Key Hyperconjugative Interaction (Gauche Effect)

Caption: Hyperconjugation stabilizing a gauche F-C-C-H arrangement.

Protocol: DFT and NBO Analysis

-

Conformer Generation:

-

Build the 4,4-difluoropiperidine derivative in silico.

-

Systematically generate all possible low-energy conformers (e.g., chair forms with different substituent orientations, boat forms).

-

-

Geometry Optimization and Energy Calculation:

-

Perform a geometry optimization and frequency calculation for each conformer using a suitable DFT functional and basis set (e.g., B3LYP/6-311++G(d,p) or ωB97X-D/def2-TZVP).[13][16]

-

Causality: The frequency calculation is a critical validation step. The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum.

-

To model solution-phase behavior, apply a polarizable continuum model (PCM) corresponding to the solvent used in NMR experiments.[14]

-

-

Natural Bond Orbital (NBO) Analysis:

-

Perform a single-point energy calculation on the optimized geometries with the NBO analysis keyword.

-

Causality: NBO analysis deconstructs the wavefunction into localized orbitals (bonds, lone pairs) and quantifies the stabilizing energy (E⁽²⁾) of donor-acceptor interactions, such as hyperconjugation.[13][16] This provides direct quantitative evidence for the stereoelectronic effects at play.

-

-

Data Synthesis and Comparison:

-

Compile the relative energies (ΔE for electronic energy, ΔG for Gibbs free energy) of all conformers.

-

Compare the calculated Gibbs free energies (ΔG) with the experimental values derived from NMR populations.

-

Compare the calculated geometric parameters (bond lengths, angles, dihedrals) with data from X-ray crystallography, if available.

-

Use the NBO E⁽²⁾ values to explain why a particular conformer is favored, linking the geometry to specific stabilizing orbital interactions.

-

Data Presentation and Case Study

To illustrate the principles, consider the data synthesized from studies on N-protected 3,5-difluoropiperidines, which share similar stereoelectronic principles and highlight the dramatic effect of solvent polarity.

Table 1: Solvent Effect on Conformer Free Energy Difference (ΔGa-e)

| Compound | N-Protecting Group | Solvent | ΔGa-e (kcal/mol)[a] | Favored Conformer |

| 14 | Pivaloyl (Piv) | Chloroform (ε=4.8) | -0.6 | Equatorial |

| 14 | Pivaloyl (Piv) | DMSO (ε=46.7) | +0.6 | Axial |

| 15 | Boc | Chloroform (ε=4.8) | -0.4 | Equatorial |

| 15 | Boc | DMSO (ε=46.7) | +0.8 | Axial |

[a] Data adapted from computational studies on 3,5-difluoropiperidine systems, which demonstrate the same underlying principle. A positive ΔG favors the axial conformer.[14]

This data clearly demonstrates that for bulky, non-polar N-protecting groups, the equatorial conformer is slightly favored in a non-polar solvent. However, upon switching to a highly polar solvent, the equilibrium is completely inverted to favor the axial conformer, which has a larger molecular dipole moment and is therefore better stabilized by the polar environment.[14]

Conclusion: Implications for Drug Design

A thorough conformational analysis of the 4,4-difluoropiperidine scaffold is not merely an academic exercise; it is a prerequisite for rational drug design. By understanding and controlling the three-dimensional arrangement of this ring system, medicinal chemists can:

-

Pre-organize Pharmacophores: Lock the molecule into a bioactive conformation that minimizes the entropic penalty of binding to a target.[7]

-

Modulate Physicochemical Properties: The conformation influences the molecule's surface properties, affecting its solubility, membrane permeability, and protein binding.[1][2]

-

Optimize Selectivity: Fine-tuning the shape of a molecule can enhance its selectivity for a specific receptor subtype or enzyme isoform.[4]

-

Control pKa: The proximity of the electronegative fluorine atoms to the nitrogen influences the amine's basicity, a critical parameter for drug absorption and distribution.[1]

The strategic use of N-substituents and an awareness of the profound influence of the biological environment's polarity are key to harnessing the full potential of this valuable scaffold. The integrated application of high-resolution NMR, X-ray crystallography, and DFT calculations provides the necessary toolkit to navigate the complex stereoelectronic landscape of 4,4-difluoropiperidine and design the next generation of precisely tailored therapeutics.

References

-

Hopkins, C. R., et al. (2020). Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. ChemistrySelect. [Link]

-

Zhang, Y., et al. (2023). Development of an Efficient Synthesis toward a 4,4-Difluoropiperidine Intermediate Bearing a Pyridine N-Oxide Motif at the Carbon Stereocenter. Organic Process Research & Development. [Link]

-

Nairoukh, Z., Strieth-Kalthoff, F., et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Chemistry – A European Journal. [Link]

-

Anglès, d'., et al. (2015). Can acyclic conformational control be achieved via a sulfur–fluorine gauche effect?. Chemical Communications. [Link]

-

Anderson, J. E., & Roberts, J. D. (1968). Nuclear magnetic resonance spectroscopy. Conformational equilibria and equilibration of 4,4-difluoropiperidine. Measurement of the N-H inversion rate in a six-membered ring. Journal of the American Chemical Society. [Link]

-

Hopkins, C. R., et al. (2020). Synthesis and biological characterization of 4,4-difluoro-3-(phenoxymethyl)piperidine scaffold as dopamine 4 receptor (D4R) antagonist. ChemRxiv. [Link]

-

Méndez-Hernández, D., et al. (2018). Evaluation of the Alicyclic Gauche Effect in 2‐Fluorocyclohexanone Analogs: a Combined NMR and DFT Study. ChemistrySelect. [Link]

-

Wikipedia. (n.d.). Gauche effect. Wikipedia. [Link]

-

Nairoukh, Z., Strieth-Kalthoff, F., et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. Angewandte Chemie International Edition. [Link]

-

Carçabal, A., et al. (2024). Regio- and stereochemical stability induced by anomeric and gauche effects in difluorinated pyrrolidines. Beilstein Journal of Organic Chemistry. [Link]

-

Smith, A. D., et al. (2018). Informing Molecular Design by Stereoelectronic Theory: The Fluorine Gauche Effect in Catalysis. Accounts of Chemical Research. [Link]

-

Nairoukh, Z., Strieth-Kalthoff, F., et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. Angewandte Chemie. [Link]

-

Wikipedia. (n.d.). Anomeric effect. Wikipedia. [Link]

-

de Freitas, R. F., & Rittner, R. (2017). Theoretical Study on the Anomeric Effect in α-substituted Tetrahydropyrans and Piperidines. Tetrahedron. [Link]

-

Nairoukh, Z., et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. ResearchGate. [Link]

-

Nairoukh, Z., et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. ResearchGate. [Link]

-

Espinosa-Becerril, M., et al. (2023). Investigation of the role of stereoelectronic effects in the conformation of piperidones by NMR spectroscopy and X-ray diffraction. Beilstein Journal of Organic Chemistry. [Link]

-

Carçabal, A., et al. (2024). Regio- and stereochemical stability induced by anomeric and gauche effects in difluorinated pyrrolidines. PMC. [Link]

-

Gerig, J. T. (2001). Fluorine NMR. Encyclopedia of Nuclear Magnetic Resonance. [Link]

Sources

- 1. Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. d-nb.info [d-nb.info]

- 3. 4,4-Difluoropiperidine hydrochloride: properties, applications and safety_Chemicalbook [chemicalbook.com]

- 4. chemrxiv.org [chemrxiv.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Informing Molecular Design by Stereoelectronic Theory: The Fluorine Gauche Effect in Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Gauche effect - Wikipedia [en.wikipedia.org]

- 9. Can acyclic conformational control be achieved via a sulfur–fluorine gauche effect? - Chemical Science (RSC Publishing) DOI:10.1039/C5SC00871A [pubs.rsc.org]

- 10. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Anomeric effect - Wikipedia [en.wikipedia.org]

- 12. Theoretical study on the anomeric effect in α-substituted tetrahydropyrans and piperidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. BJOC - Regio- and stereochemical stability induced by anomeric and gauche effects in difluorinated pyrrolidines [beilstein-journals.org]

- 14. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference - PMC [pmc.ncbi.nlm.nih.gov]

- 15. biophysics.org [biophysics.org]

- 16. BJOC - Investigation of the role of stereoelectronic effects in the conformation of piperidones by NMR spectroscopy and X-ray diffraction [beilstein-journals.org]

A Technical Guide to the Stereoselective Synthesis of 3-Amino-4,4-difluoropiperidine: Strategies and Methodologies for Drug Discovery

Abstract

The introduction of fluorine into pharmaceutical candidates is a cornerstone of modern medicinal chemistry, offering profound modulations of metabolic stability, lipophilicity, and binding affinity. The 4,4-difluoropiperidine motif, in particular, has emerged as a valuable scaffold. When combined with a chiral amino group at the C3 position, it creates a stereochemically rich building block with significant potential for developing novel therapeutics. This guide provides an in-depth exploration of robust and stereoselective synthetic strategies to access enantiomerically pure 3-amino-4,4-difluoropiperidine. We will dissect key methodologies, including catalytic asymmetric reductive amination, biocatalytic transamination, and chiral auxiliary-mediated approaches, offering both theoretical grounding and actionable experimental protocols for researchers in drug development.

Introduction: The Strategic Value of Fluorinated Aminopiperidines

The piperidine ring is one of the most prevalent N-heterocycles in FDA-approved drugs.[1] Its conformational flexibility and basic nitrogen atom make it a versatile scaffold for engaging with biological targets. The strategic incorporation of gem-difluoro groups, particularly at the C4 position, imparts several advantageous properties. The strong carbon-fluorine bond enhances metabolic stability by blocking potential sites of oxidation by cytochrome P450 enzymes.[2] Furthermore, the high electronegativity of fluorine can lower the pKa of the piperidine nitrogen, a feature that can be exploited to fine-tune a drug candidate's pharmacokinetic profile and reduce off-target effects such as hERG channel binding.[3]

The addition of a chiral amino group at the C3 position introduces a critical stereocenter for specific molecular recognition, transforming the achiral 4,4-difluoropiperidine core into a valuable chiral building block. However, the stereocontrolled synthesis of this 1,2-amino-difluoro motif presents a significant synthetic challenge. This guide will focus on practical and scalable solutions to this challenge, centering on the key intermediate, N-protected 4,4-difluoropiperidin-3-one.

Synthesis of the Key Precursor: N-Protected 4,4-Difluoropiperidin-3-one

Caption: Proposed synthetic pathway to the key ketone precursor.

The synthesis commences with the commercially available N-Boc-4-piperidone. Geminal difluorination at the C4 position can be achieved using a nucleophilic fluorinating agent such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor®. Subsequent α-oxidation of the resulting N-Boc-4,4-difluoropiperidine is necessary to introduce the ketone functionality at C3. This can be accomplished through deprotonation with a strong base like lithium diisopropylamide (LDA) to form the corresponding aza-enolate, followed by trapping with an electrophilic oxygen source such as MoOPH (oxodiperoxymolybdenum(pyridine)-(hexamethylphosphoric triamide)). The resulting α-hydroxy piperidine can then be oxidized to the desired ketone using a mild oxidant like Dess-Martin periodinane.

Stereoselective Amination Strategies

With the key precursor, N-Boc-4,4-difluoropiperidin-3-one, in hand, the crucial stereoselective introduction of the C3-amino group can be addressed. We will explore three field-proven strategies: catalytic asymmetric reductive amination, enzymatic transamination, and a chiral auxiliary-based approach.

Strategy 1: Catalytic Asymmetric Reductive Amination

Asymmetric reductive amination is a powerful and direct method for converting ketones into chiral amines.[4] This approach utilizes a chiral transition metal catalyst to stereoselectively hydrogenate an in situ-formed imine or enamine intermediate. Ruthenium and Iridium complexes with chiral phosphine ligands have shown exceptional performance in this transformation.[5]

Caption: Workflow for catalytic asymmetric reductive amination.

The causality behind this method lies in the formation of a transient chiral metal-imine complex. The steric and electronic properties of the chiral ligand create a biased coordination environment, forcing the hydride transfer from the metal center (or from H₂) to one face of the imine C=N double bond, thus establishing the stereocenter.

Experimental Protocol: Asymmetric Reductive Amination

-

Catalyst Pre-formation: To a flame-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add [Ru(p-cymene)Cl₂]₂ (0.01 equiv) and the chiral ligand (e.g., (R)-Xyl-BINAP, 0.011 equiv). Add degassed solvent (e.g., methanol) and stir at room temperature for 30 minutes.

-

Reaction Setup: In a separate autoclave, add N-Boc-4,4-difluoropiperidin-3-one (1.0 equiv) and ammonium acetate (NH₄OAc, 10 equiv).

-

Reaction Execution: Transfer the pre-formed catalyst solution to the autoclave via cannula. Seal the autoclave, purge with H₂ gas three times, and then pressurize to the desired pressure (e.g., 50 atm).

-

Monitoring and Workup: Stir the reaction at a specified temperature (e.g., 60 °C) for 24-48 hours. Monitor the reaction by TLC or LC-MS. Upon completion, cool the reactor to room temperature and carefully vent the H₂ gas. Concentrate the reaction mixture in vacuo.

-

Purification: Purify the crude product by column chromatography on silica gel to afford the N-Boc-protected 3-amino-4,4-difluoropiperidine. The enantiomeric excess (ee) can be determined by chiral HPLC analysis.

| Parameter | Condition | Rationale |

| Catalyst | [Ru(p-cymene)Cl₂]₂ / (R)-Xyl-BINAP | Proven catalyst system for asymmetric reductive amination of ketones. |

| Nitrogen Source | Ammonium Acetate (NH₄OAc) | A readily available and effective source of ammonia for primary amine synthesis. |

| Reducing Agent | H₂ gas | A clean and atom-economical reductant. |

| Solvent | Methanol | A polar protic solvent that facilitates imine formation and hydrogenation. |

| Pressure | 50 atm | Higher pressure often improves reaction rates and conversions. |

Strategy 2: Biocatalytic Dynamic Kinetic Asymmetric Transamination

Biocatalysis offers an environmentally friendly and highly selective alternative to traditional chemical methods. Transaminase enzymes, in particular, are exceptionally effective at converting ketones to chiral amines with near-perfect enantioselectivity.[6][7] This strategy can be run as a dynamic kinetic resolution (DKR), where the enzyme selectively aminates one enantiomer of the substrate, while the other enantiomer is racemized in situ, allowing for a theoretical yield of 100%.[3][8]

Caption: Mechanism of enzymatic transamination.

The trustworthiness of this protocol is rooted in the high fidelity of enzyme catalysis. The active site of the transaminase, containing the pyridoxal phosphate (PLP) cofactor, creates a highly specific chiral environment that dictates the stereochemical outcome of the amine transfer from an amine donor (like isopropylamine) to the ketone substrate.

Experimental Protocol: Enzymatic Transamination

-